molecular formula C12H19NO B13980990 (R)-1-(4-ethoxyphenyl)-2-methylpropylamine

(R)-1-(4-ethoxyphenyl)-2-methylpropylamine

Katalognummer: B13980990
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: AGBMLKBCMNVDCZ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-ethoxyphenyl)-2-methylpropylamine is a chiral amine compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-ethoxyphenyl)-2-methylpropylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.

    Reductive Amination: The 4-ethoxybenzaldehyde undergoes reductive amination with ®-2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-ethoxyphenyl)-2-methylpropylamine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-ethoxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-1-(4-ethoxyphenyl)-2-methylpropylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(4-ethoxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxyphenylacetic acid: Similar in structure due to the presence of a methoxy group attached to a phenyl ring.

    4-bromophenyl 4-bromobenzoate: Contains a phenyl ring with bromine substituents, showing different reactivity and applications.

Uniqueness

®-1-(4-ethoxyphenyl)-2-methylpropylamine is unique due to its specific chiral center and the presence of an ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

(1R)-1-(4-ethoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3/t12-/m1/s1

InChI-Schlüssel

AGBMLKBCMNVDCZ-GFCCVEGCSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)[C@@H](C(C)C)N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.